(5-Methyl-1,3-thiazol-4-yl)methanol
Overview
Description
“(5-Methyl-1,3-thiazol-4-yl)methanol” is a chemical compound with the CAS Number: 848774-94-7 . It has a molecular weight of 129.18 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for “(5-Methyl-1,3-thiazol-4-yl)methanol” is 1S/C5H7NOS/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
“(5-Methyl-1,3-thiazol-4-yl)methanol” is a powder that is stored at room temperature . Its molecular weight is 129.18 .Scientific Research Applications
Antimicrobial Applications
Thiazoles, including derivatives like (5-Methyl-1,3-thiazol-4-yl)methanol, have been found to have antimicrobial properties . They are used in the synthesis of various antimicrobial drugs, such as sulfathiazole .
Antiretroviral Applications
Thiazole derivatives have been used in the development of antiretroviral drugs. For example, Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Applications
Thiazoles are also used in the synthesis of antifungal drugs. Abafungin is one such example of an antifungal drug that contains a thiazole ring .
Anticancer Applications
Thiazole derivatives have shown potential in the field of anticancer research. Tiazofurin is an example of an anticancer drug that contains a thiazole moiety . Thiazole derivatives have also been found to have cytotoxic properties .
Anti-Alzheimer Applications
Thiazoles have been found to have anti-Alzheimer properties . They are being studied for their potential use in the treatment of neurodegenerative diseases like Alzheimer’s.
Antihypertensive Applications
Thiazoles have been found to have antihypertensive properties . They are being studied for their potential use in the treatment of high blood pressure.
Antioxidant Applications
Some thiazole derivatives have been found to possess antioxidant properties . They are being studied for their potential use in the prevention of diseases caused by oxidative stress .
Herbicidal Applications
Thiazole derivatives have been found to possess herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
(5-methyl-1,3-thiazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELIBVBRTKHGSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633547 | |
Record name | (5-Methyl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
848774-94-7 | |
Record name | 5-Methyl-4-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848774-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Methyl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1,3-thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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